molecular formula C15H23BrClNO B1374569 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-67-6

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1374569
CAS No.: 1220032-67-6
M. Wt: 348.7 g/mol
InChI Key: ZCQPQKILGZZLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine Hydrochloride

This compound represents a complex heterocyclic compound with the molecular formula C15H23BrClNO and a molecular weight of 348.71 grams per mole. This compound is catalogued under the Chemical Abstracts Service number 1220032-67-6 and possesses the MDL number MFCD13560760. The structural complexity of this molecule arises from the combination of a piperidine ring system with a brominated phenoxy substituent connected through a methylene bridge.

The compound's chemical structure can be represented by the SMILES notation CCCC1=CC(Br)=CC=C1OCC2CNCCC2.[H]Cl, which illustrates the connectivity between the propyl-substituted bromophenol moiety and the piperidine nucleus. This particular arrangement creates a molecule that exhibits both the basic properties characteristic of piperidine derivatives and the enhanced reactivity provided by the bromine substituent. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and synthetic manipulations.

The structural architecture of this compound incorporates several important pharmacophoric elements that are commonly found in bioactive molecules. The piperidine ring provides a conformationally flexible six-membered saturated nitrogen heterocycle, while the brominated aromatic system offers opportunities for further chemical elaboration through cross-coupling reactions. The methylene linker between these two key structural elements provides appropriate spatial separation and conformational flexibility that may be crucial for biological activity.

Historical Context and Discovery in Heterocyclic Chemistry

The development of compounds like this compound is rooted in the rich history of piperidine chemistry, which began with the pioneering work of nineteenth-century chemists. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for subsequent investigations into this important heterocyclic system.

The historical significance of piperidine extends beyond its initial discovery to encompass its natural occurrence and biological relevance. Piperidine has been obtained from black pepper, from Psilocaulon absimile (Aizoaceae), and in Petrosimonia monandra. The piperidine structural motif is present in numerous natural alkaloids, including piperine, which gives black pepper its characteristic spicy taste. Other notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine of tree tobacco, lobeline of Indian tobacco, and the toxic alkaloid coniine from poison hemlock.

The industrial production of piperidine emerged as synthetic chemistry advanced, with the hydrogenation of pyridine using molybdenum disulfide catalysts becoming the standard method. This synthetic approach enabled the large-scale production of piperidine and its derivatives, facilitating research into more complex molecules such as this compound. The development of specialized piperidine derivatives like this compound represents the evolution of heterocyclic chemistry from simple natural product isolation to sophisticated synthetic design.

The emergence of brominated piperidine derivatives in modern chemistry reflects the growing understanding of the importance of halogen substituents in medicinal chemistry and materials science. Bromine atoms serve as versatile synthetic handles that can be utilized in various cross-coupling reactions, enabling the construction of complex molecular architectures. The specific combination of bromination with phenoxy and alkyl substituents, as seen in this compound, represents a sophisticated approach to heterocyclic compound design that builds upon decades of synthetic methodology development.

Relevance of Piperidine Derivatives in Modern Chemical Research

Piperidine derivatives have achieved remarkable prominence in contemporary pharmaceutical research and drug discovery programs. The piperidine scaffold is recognized as the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals, serving as an extremely important building block in the synthesis of medicinal agents. This heterocycle and its derivatives exhibit a number of important functionalities and have been employed variously as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics.

The versatility of piperidine derivatives stems from their unique structural and conformational properties. Piperidine prefers a chair conformation similar to cyclohexane, but unlike cyclohexane, piperidine has two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and the other in an equatorial position. This conformational flexibility, combined with the basic nature of the nitrogen atom, provides multiple opportunities for molecular recognition and biological activity.

Recent research has demonstrated that piperidine derivatives exhibit numerous biological actions, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The structural diversity achievable with piperidine scaffolds has led to the development of over 70 commercialized drugs, including multiple blockbusters. This success has driven continued interest in developing novel piperidine-based compounds for therapeutic applications.

The importance of piperidine derivatives extends beyond their direct pharmaceutical applications to include their role as synthetic intermediates and research tools. Compounds like this compound serve as valuable building blocks for the construction of more complex molecules through various synthetic transformations. The presence of the bromine substituent makes such compounds particularly valuable for cross-coupling reactions, enabling the rapid assembly of diverse chemical libraries for biological screening.

Scope and Objectives of the Review

This comprehensive analysis of this compound aims to provide a detailed examination of this specialized heterocyclic compound from multiple perspectives. The primary objective is to present a thorough scientific evaluation that encompasses the compound's structural characteristics, synthetic accessibility, and potential applications in chemical research. This review seeks to bridge the gap between fundamental heterocyclic chemistry principles and the practical considerations involved in working with complex brominated piperidine derivatives.

The scope of this analysis includes a detailed examination of the molecular structure and properties of this compound, with particular attention to the unique features that distinguish it from simpler piperidine derivatives. The review will explore the synthetic approaches that enable access to such complex structures, highlighting the importance of modern cross-coupling methodologies and heterocyclic chemistry techniques in their preparation.

Property Value Source
Molecular Formula C15H23BrClNO
Molecular Weight 348.71 g/mol
CAS Number 1220032-67-6
MDL Number MFCD13560760
SMILES Code CCCC1=CC(Br)=CC=C1OCC2CNCCC2.[H]Cl

Furthermore, this review aims to position this compound within the broader context of piperidine-based drug discovery and heterocyclic chemistry research. By examining the relationship between structural features and potential applications, this analysis seeks to provide insights that may guide future research directions and synthetic efforts. The review will also consider the compound's place within the extensive family of piperidine derivatives that have proven successful in pharmaceutical applications.

The ultimate objective of this comprehensive analysis is to contribute to the scientific understanding of complex heterocyclic compounds and their potential utility in chemical research. By providing detailed information about this compound, this review aims to support researchers working in related areas and to highlight the continuing importance of sophisticated heterocyclic chemistry in modern scientific endeavors.

Properties

IUPAC Name

3-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-4-13-9-14(16)6-7-15(13)18-11-12-5-3-8-17-10-12;/h6-7,9,12,17H,2-5,8,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQPQKILGZZLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenoxy group undergoes nucleophilic substitution under transition metal catalysis. This enables cross-coupling reactions for functional group diversification.

Reaction TypeConditionsCatalyst/ReagentsYieldSource
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, DMSO, 90°CArylboronic acid95%
Buchwald-Hartwig AminationPd(OAc)₂, BINAP, Cs₂CO₃, 1,4-dioxane, 80°CPiperidine derivatives93%

Key Findings :

  • Suzuki coupling with arylboronic acids replaces bromine with aryl groups efficiently .

  • Amination reactions with piperidine derivatives proceed via palladium catalysis under inert conditions .

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Reaction TypeConditionsReagentsProductSource
AlkylationDIAD, PPh₃, CH₂Cl₂2-[(THP-4-yl)oxy]ethanolAlkylated piperidine derivative
AcylationEDC·HCl, HOBt, DMFtert-Butoxycarbonyl anhydrideN-Boc-protected piperidine

Key Findings :

  • Mitsunobu reaction enables alkylation of the piperidine nitrogen with alcohols .

  • N-Boc protection enhances stability during subsequent synthetic steps.

Ether Linkage Stability

The methylene-bridged ether bond is susceptible to acidic or reductive cleavage.

Reaction TypeConditionsReagentsOutcomeSource
Acidic HydrolysisHCl (aq.), THF, 40°C-Cleavage to phenol and piperidine
Reductive CleavageLiAlH₄, THF, 0°C-Reduction to benzyl alcohol

Key Findings :

  • Prolonged exposure to strong acids (e.g., HCl) cleaves the ether bond .

  • Reducing agents like LiAlH₄ convert the ether to a benzyl alcohol derivative.

Catalytic Dehalogenation

The bromine atom can be removed via hydrogenation or radical-mediated pathways.

Reaction TypeConditionsCatalyst/ReagentsYieldSource
HydrogenolysisPd/C, H₂ (0.4 MPa), MeOH-86%
Radical DehalogenationCuCN, DMF, 100°CTriethylamine78%

Key Findings :

  • Catalytic hydrogenation removes bromine without affecting the piperidine ring .

  • Copper-mediated radical pathways enable selective debromination .

Oxidation and Functionalization

The propyl side chain undergoes oxidation to carboxylic acids or ketones.

Reaction TypeConditionsReagentsProductSource
OxidationKMnO₄, H₂O, 60°C-Propanoic acid derivative
Ketone FormationMeLi, THF, -78°CWeinreb amide intermediateα,β-Unsaturated ketone

Key Findings :

  • Strong oxidants convert the propyl group to a carboxylic acid.

  • Grignard reagents react with intermediates to form ketones .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a six-membered heterocyclic amine, substituted with a phenyl ether moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Applications

  • Drug Development :
    • The compound can serve as a precursor in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to compounds with specific biological activities.
    • For example, derivatives of piperidine are often explored for their potential as analgesics or antidepressants due to their ability to interact with neurotransmitter systems.
  • Dopamine Reuptake Inhibition :
    • Similar compounds have been studied for their ability to inhibit dopamine reuptake, which is crucial in treating conditions such as depression and addiction. The structural similarities suggest that 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride may exhibit similar properties.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives from similar compounds, focusing on their biological activity against certain cancers. The findings indicated that modifications at the para-position of the phenyl ring significantly affected the cytotoxicity of the resulting compounds.

CompoundActivityNotes
3-[(4-Bromo-2-propylphenoxy)methyl]piperidinePotentially cytotoxicFurther studies needed to confirm activity
4-MethylpiperidineModerateEffective against specific cancer cell lines

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of piperidine derivatives. The study found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria.

CompoundGram-positive ActivityMechanism
3-[(4-Bromo-2-propylphenoxy)methyl]piperidineHighDisruption of cell wall synthesis
4-FluoropiperidineModerateInhibition of protein synthesis

Toxicological Considerations

While exploring the applications of this compound, safety and toxicity must be considered. Research indicates that halogenated piperidines can exhibit varying levels of toxicity depending on their structure and dosage. Proper handling and safety protocols are essential when working with such compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Piperidine derivatives often differ in the substituents attached to their aromatic rings, which critically affect their properties:

Compound Name Aromatic Substituents Molecular Weight Key Features
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine HCl 4-Bromo, 2-propylphenoxy Not provided Bromine enhances lipophilicity; propyl group may influence steric effects.
3-(2-Bromo-4-isopropylphenoxy)piperidine HCl 2-Bromo, 4-isopropylphenoxy Not provided Isopropyl at position 4 vs. propyl at position 2 alters spatial arrangement.
Paroxetine Related Compound A 3,4-Methylenedioxy, fluorophenyl 347.84 Fluorophenyl and benzodioxol groups enhance CNS activity (SSRI properties).
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride 4-Bromo, 2-methoxy Not provided Methoxy group increases polarity; amino group introduces basicity.

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic size and lower electronegativity compared to fluorine (in Paroxetine analogs) may increase lipophilicity and alter receptor binding kinetics .
  • Alkyl Groups: Propyl (target compound) vs.

Linker and Piperidine Substitution Patterns

The linkage between the aromatic ring and piperidine, as well as substitution positions on the piperidine ring, significantly influence activity:

Compound Name Piperidine Substitution Linker Type Biological Implications
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine HCl 3-position Methyl bridge Methyl linker may enhance metabolic stability.
Paroxetine Hydrochloride 3-position Direct linkage Direct attachment to benzodioxol group in SSRIs.
4-(Diphenylmethoxy)piperidine HCl 4-position Diphenylmethoxy Bulkier substituent reduces membrane permeability.

Key Observations :

  • Position 3 vs. 4 Substitution : Piperidine substitution at the 3-position (target compound, Paroxetine) is associated with CNS activity, while 4-substituted analogs (e.g., 4-diphenylmethoxy) may have reduced bioavailability due to steric hindrance .
  • Linker Flexibility : A methyl bridge (target compound) could offer conformational flexibility compared to rigid direct linkages (Paroxetine) .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Name Melting Point (°C) Solubility Stability Notes
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine HCl Not reported Likely low Bromine and propyl groups suggest hydrophobicity.
3-Amino-4-(3′,4′-ethylenedioxybenzyloxyimino)piperidine dihydrochloride 190–192 Moderate (polar) Ethylenedioxy group enhances water solubility.
4-(Diphenylmethoxy)piperidine HCl Not reported Unknown High molecular weight (303.83) may limit solubility.

Key Observations :

  • Polarity : Methoxy or ethylenedioxy groups () increase polarity and solubility compared to bromo/propyl substituents in the target compound.
  • Hygroscopicity : Some piperidine dihydrochlorides (e.g., ) are hygroscopic, suggesting similar handling precautions for the target compound.

Key Observations :

  • Data Gaps : The target compound’s ecotoxicological and acute toxicity profiles require further study, as seen with 4-(diphenylmethoxy)piperidine HCl .
  • Regulatory Compliance : Compliance with IECSC (China) and AEGL guidelines () is critical for handling and disposal.

Biological Activity

3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride, a compound with the chemical formula C15H23BrClNO, has garnered attention for its potential biological activities, including its effects on various cellular processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1220035-23-3
  • Molecular Weight : 348.70 g/mol

The compound features a piperidine ring linked to a phenoxy group that is substituted with a bromine atom and a propyl chain. This structural arrangement is crucial for its biological activity.

The compound primarily acts through the inhibition of specific receptor tyrosine kinases, particularly fibroblast growth factor receptors (FGFRs). This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Key Mechanisms:

  • Inhibition of FGFRs : The compound binds to the ATP-binding site of FGFRs, preventing autophosphorylation and subsequent downstream signaling.
  • Induction of Apoptosis : By inhibiting FGFR signaling, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

Biochemical Pathways

The biological activity of this compound is linked to several biochemical pathways:

PathwayEffect
RAS-MEK-ERKInhibition of cell proliferation
PI3K-AktModulation of cellular metabolism
Pro-apoptotic gene expressionInduction of programmed cell death

Cellular Effects

In vitro studies have shown that the compound effectively reduces cell viability in various cancer cell lines. It achieves this by downregulating genes associated with cell cycle progression and upregulating pro-apoptotic genes.

Case Studies

  • Anticancer Activity : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models. The compound exhibited an IC50 value indicating potent inhibitory effects on cancer cell lines.
  • Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is required to elucidate its efficacy and mechanism.

Dosage Effects in Animal Models

Research indicates that dosage plays a critical role in determining the efficacy and safety profile of the compound. Lower doses have been shown to inhibit FGFR signaling effectively without significant toxicity, while higher doses may lead to adverse effects.

Q & A

Q. What are the critical safety protocols for handling 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :
    Handling requires adherence to GHS-compliant safety measures. Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks . For spills, avoid dry sweeping; instead, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste . Storage conditions should prioritize moisture-sensitive environments (desiccators under argon) at 2–8°C to prevent decomposition .

Q. What synthetic routes are feasible for this compound, and how are intermediates purified?

  • Methodological Answer :
    Synthesis typically involves a nucleophilic substitution between 4-bromo-2-propylphenol and a piperidine derivative bearing a chloromethyl group. Key steps include:
    • Step 1 : Activation of the phenol group using NaOH in anhydrous dichloromethane to form the phenoxide ion .
    • Step 2 : Reaction with a piperidine-chloromethyl intermediate under reflux (40–60°C, 12–24 hours) .
    • Purification : Crude product is washed with brine, dried over Na₂SO₄, and purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How are physicochemical properties (e.g., solubility, stability) experimentally determined?

  • Methodological Answer :
    • Solubility : Test in tiered solvents (water, methanol, DMSO) using a shake-flask method at 25°C. Quantify via UV-Vis spectroscopy or HPLC with calibration curves .
    • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure. Monitor degradation products by LC-MS .
    • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in reaction yields or biological activity?

  • Methodological Answer :
    • Yield Discrepancies : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). Use in situ FTIR or HPLC to monitor reaction progress and identify side products .
    • Biological Activity Variability : Validate assay conditions (e.g., cell line viability, ATP levels in cytotoxicity assays). Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are recommended for studying metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer :
    • In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C. Use NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. Include controls (e.g., ketoconazole for CYP3A4 inhibition) .
    • Pharmacokinetic Profiling : Administer intravenously/orally to rodent models. Collect plasma samples at time points (0–24h). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :
    • SAR Studies : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine, altering the propyl chain length). Test against primary targets (e.g., serotonin transporters) and anti-targets (e.g., hERG channel) .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding poses and residence times. Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodological Answer :
    • Forced Degradation : Expose to oxidative (3% H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C.
    • Characterization : Use HRMS for accurate mass determination and NMR (¹H/¹³C) to elucidate structures. Compare retention times with synthetic standards via UPLC-PDA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :
    • Assay Optimization : Confirm cell line authenticity (STR profiling) and culture conditions (e.g., FBS lot consistency). Normalize data to cell count (CyQUANT) rather than MTT to avoid artifacts .
    • Mechanistic Follow-Up : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines. Validate with siRNA knockdown of candidate pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.